molecular formula C12H13N3O3 B6249919 1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid CAS No. 1388214-38-7

1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B6249919
CAS No.: 1388214-38-7
M. Wt: 247.2
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Description

1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a pyridinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Pyridinylmethoxy Group: The pyridinylmethoxy group can be introduced through nucleophilic substitution reactions, where a pyridinylmethanol derivative reacts with a suitable leaving group on the pyrazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethoxy group, where nucleophiles replace the methoxy group.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

    Catalysts: Acid catalysts for esterification, base catalysts for alkylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while esterification will produce esterified products.

Scientific Research Applications

1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns.

    5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the pyrazole ring.

    1-methyl-5-{[(2-pyridinyl)oxy]methyl}-1H-pyrazole-4-carboxylic acid: Similar structure but with a different pyridinyl substitution.

Uniqueness

1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and pyridinylmethoxy groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

1388214-38-7

Molecular Formula

C12H13N3O3

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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